Cas no 2198584-35-7 (6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one)

6-(1H-Pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core functionalized with a pyrazole moiety and a quinoline-substituted piperidine group. Its structural complexity confers potential biological activity, particularly in medicinal chemistry applications. The quinoline-2-carbonyl piperidine moiety enhances binding affinity to specific targets, while the pyrazole and dihydropyridazinone groups contribute to metabolic stability and solubility. This compound is of interest for its potential as a scaffold in drug discovery, particularly for kinase inhibition or receptor modulation. Its synthetic versatility allows for further derivatization, enabling structure-activity relationship studies. Careful handling is advised due to its reactive functional groups.
6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one structure
2198584-35-7 structure
Product name:6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
CAS No:2198584-35-7
MF:C23H22N6O2
Molecular Weight:414.459784030914
CID:5461436

6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one 化学的及び物理的性質

名前と識別子

    • 6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
    • 6-pyrazol-1-yl-2-[[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one
    • インチ: 1S/C23H22N6O2/c30-22-9-8-21(28-13-3-12-24-28)26-29(22)16-17-10-14-27(15-11-17)23(31)20-7-6-18-4-1-2-5-19(18)25-20/h1-9,12-13,17H,10-11,14-16H2
    • InChIKey: LOKZRNRQMJVPNO-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC2C=CC=CC=2N=1)N1CCC(CN2C(C=CC(N3C=CC=N3)=N2)=O)CC1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 31
  • 回転可能化学結合数: 4
  • 複雑さ: 744
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 83.7

6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6594-2216-4mg
6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
2198584-35-7
4mg
$66.0 2023-09-07
Life Chemicals
F6594-2216-5mg
6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
2198584-35-7
5mg
$69.0 2023-09-07
Life Chemicals
F6594-2216-75mg
6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
2198584-35-7
75mg
$208.0 2023-09-07
Life Chemicals
F6594-2216-25mg
6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
2198584-35-7
25mg
$109.0 2023-09-07
Life Chemicals
F6594-2216-100mg
6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
2198584-35-7
100mg
$248.0 2023-09-07
Life Chemicals
F6594-2216-15mg
6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
2198584-35-7
15mg
$89.0 2023-09-07
Life Chemicals
F6594-2216-20mg
6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
2198584-35-7
20mg
$99.0 2023-09-07
Life Chemicals
F6594-2216-5μmol
6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
2198584-35-7
5μmol
$63.0 2023-09-07
Life Chemicals
F6594-2216-40mg
6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
2198584-35-7
40mg
$140.0 2023-09-07
Life Chemicals
F6594-2216-2mg
6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
2198584-35-7
2mg
$59.0 2023-09-07

6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one 関連文献

6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-oneに関する追加情報

Exploring 6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one (CAS No. 2198584-35-7): A Versatile Compound in Modern Drug Discovery

In the rapidly evolving field of medicinal chemistry, 6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one (CAS No. 2198584-35-7) has emerged as a compound of significant interest. This structurally complex molecule combines a pyrazolyl moiety with a quinoline-2-carbonyl group and a piperidin-4-ylmethyl side chain, creating a unique pharmacophore with potential applications in targeting various biological pathways. Researchers are particularly intrigued by its modular design, which allows for fine-tuning of physicochemical properties to optimize drug-likeness.

The growing demand for novel kinase inhibitors in oncology and inflammation research has brought attention to compounds like 6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one. Its structural features suggest possible interactions with ATP-binding sites of protein kinases, making it a candidate for targeted drug development. Recent publications in journals focusing on medicinal chemistry innovations have highlighted similar scaffolds as promising starting points for fragment-based drug design (FBDD) approaches.

From a synthetic chemistry perspective, the presence of both pyridazinone and quinoline rings in CAS 2198584-35-7 offers multiple sites for structural modification. Medicinal chemists are exploring various structure-activity relationship (SAR) studies to enhance selectivity and potency. The compound's logP and polar surface area calculations indicate favorable properties for blood-brain barrier penetration, suggesting potential applications in central nervous system (CNS) drug development.

In the context of current pharmaceutical trends, this compound aligns with several hot topics in drug discovery: the search for allosteric modulators, the development of selective kinase inhibitors with reduced off-target effects, and the exploration of privileged structures in fragment-based lead generation. Its heterocyclic architecture represents a valuable template for designing new chemical entities with improved metabolic stability compared to traditional scaffolds.

The piperidin-4-ylmethyl component of 6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one provides spatial flexibility that may contribute to optimal binding conformations when interacting with biological targets. This characteristic has become increasingly important in modern drug design, where researchers seek compounds capable of adapting to protein conformational changes during molecular recognition events.

Analytical characterization of CAS 2198584-35-7 reveals interesting spectral properties that facilitate quality control during synthesis. The quinoline carbonyl group produces distinctive signals in both NMR and mass spectrometry analyses, while the pyrazolyl proton environment provides valuable information about molecular conformation in solution. These features make the compound particularly suitable for method development in analytical chemistry applications.

Current research directions involving this compound focus on its potential as a scaffold for library synthesis in hit-to-lead optimization campaigns. The presence of multiple hydrogen bond acceptors and donors suggests possible interactions with various biological targets, while the aromatic systems may contribute to stacking interactions with protein binding sites. Such multifunctional characteristics are highly valued in contemporary polypharmacology approaches.

From a formulation perspective, preliminary studies suggest that 6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one exhibits satisfactory solubility profiles in common pharmaceutical solvents, an important consideration for preclinical development. The compound's stability under various pH conditions makes it suitable for further investigation in different administration routes, aligning with current interests in drug delivery system optimization.

The scientific community continues to explore the full potential of CAS 2198584-35-7, with particular attention to its possible applications in personalized medicine approaches. Its structural complexity and modular nature allow for the creation of derivative libraries that could address specific patient populations or rare disease targets, reflecting the growing trend toward precision therapeutics in pharmaceutical research.

As computational methods advance, in silico screening of compounds like 6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one has become more sophisticated. Molecular docking studies and quantitative structure-activity relationship (QSAR) models are being employed to predict potential target interactions and optimize the scaffold for specific therapeutic applications, demonstrating how modern cheminformatics tools are transforming early-stage drug discovery.

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